(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Overview
Description
Alpha-Homonojirimycin is a potent inhibitor of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates. It is a naturally occurring compound found in plants such as Omphalea diandra . The compound has a molecular formula of C7H15NO5 and a molecular weight of 193.20 g/mol . It is known for its ability to inhibit glycosidases, making it a valuable tool in various scientific research fields .
Scientific Research Applications
Alpha-Homonojirimycin has a wide range of scientific research applications:
Chemistry: It is used as a tool to study enzyme inhibition and carbohydrate metabolism.
Biology: The compound is used to investigate the role of glycosidases in biological processes.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
Target of Action
The primary target of the compound (2R,3R,5S,6R)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol is human acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine and other choline esters that function as neurotransmitters, hence playing a crucial role in the transmission of nerve signals.
Mode of Action
The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. As a result, acetylcholine accumulates at nerve junctions, leading to prolonged nerve impulses.
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway. The accumulation of acetylcholine enhances the stimulation of cholinergic receptors, leading to the prolonged transmission of nerve impulses. This can affect various physiological processes, including muscle contraction, heart rate, and the functioning of certain glands .
Pharmacokinetics
It is known that the compound is stable under normal storage conditions
Result of Action
The inhibition of acetylcholinesterase and the subsequent accumulation of acetylcholine can lead to a range of effects. These include increased muscle contraction, slowed heart rate, and increased secretion from certain glands. In high concentrations, it can lead to a state of continuous muscle contraction, which can be harmful .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with acetylcholinesterase . Additionally, the presence of other substances can influence its absorption and distribution within the body.
Preparation Methods
Alpha-Homonojirimycin can be synthesized through several methods. One common approach involves the use of fungi, where specific strains are cultured to produce the compound . Another method involves the chemical synthesis of natural epimers and N-alkylated derivatives to investigate the contribution of different chiral centers and conformations . Industrial production methods often involve biotechnological transformations and chemical synthesis to achieve high yields and purity .
Chemical Reactions Analysis
Alpha-Homonojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the structure of Alpha-Homonojirimycin, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve replacing specific functional groups with others, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are often derivatives of Alpha-Homonojirimycin with modified biological activities .
Comparison with Similar Compounds
Alpha-Homonojirimycin is unique among glycosidase inhibitors due to its specific structure and potent inhibitory activity. Similar compounds include:
1-Deoxynojirimycin: Another glycosidase inhibitor with a similar mechanism of action.
Alpha-Homomannojirimycin: A related compound with different chiral centers and conformations.
Beta-Homonojirimycin: An epimer of Alpha-Homonojirimycin with distinct biological activities.
These compounds share similar inhibitory properties but differ in their specific structures and biological effects, highlighting the uniqueness of Alpha-Homonojirimycin .
Properties
IUPAC Name |
(2R,3S,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5/c9-1-3-5(11)7(13)6(12)4(2-10)8-3/h3-13H,1-2H2/t3-,4-,5-,6+,7?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVUFWXGNIFGNC-QTSLKERKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(N1)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H](C([C@H]([C@H](N1)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923002 | |
Record name | 2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119557-99-2 | |
Record name | Homonojirimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119557992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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